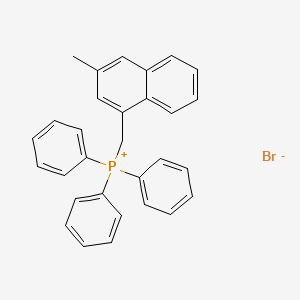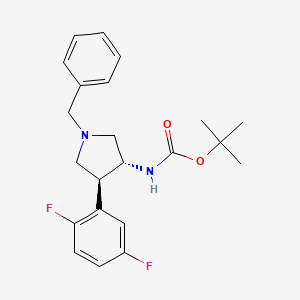
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide is a chemical compound known for its unique structure and properties. It is composed of a naphthalene ring substituted with a methyl group at the third position, a triphenylphosphonium group, and a bromide ion. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide typically involves the reaction of (3-Methyl-1-naphthyl)methyl bromide with triphenylphosphine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale reactors and automated systems are used to control the reaction parameters precisely. The final product is subjected to rigorous quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide involves its interaction with molecular targets through its phosphonium group. It can participate in various chemical reactions, influencing molecular pathways and processes. The exact mechanism depends on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium chloride
- (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium iodide
- (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium fluoride
Uniqueness
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide is unique due to its specific bromide ion, which imparts distinct reactivity and properties compared to its chloride, iodide, and fluoride counterparts. This uniqueness makes it suitable for specific applications where the bromide ion’s characteristics are advantageous.
Propiedades
Número CAS |
77028-94-5 |
|---|---|
Fórmula molecular |
C30H26BrP |
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
(3-methylnaphthalen-1-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H26P.BrH/c1-24-21-25-13-11-12-20-30(25)26(22-24)23-31(27-14-5-2-6-15-27,28-16-7-3-8-17-28)29-18-9-4-10-19-29;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
Clave InChI |
XSZCWGVNTLAGII-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)




![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)


![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
